molecular formula C21H24N2O2 B6536420 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide CAS No. 1021209-90-4

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide

Cat. No.: B6536420
CAS No.: 1021209-90-4
M. Wt: 336.4 g/mol
InChI Key: LIXWWHUWPQWQJG-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide, also known as BIBN 99, is a synthetic compound used in a variety of scientific research applications. The compound is an indole derivative and is structurally similar to the neurotransmitter serotonin. BIBN 99 has been used in a range of studies, from studying the effects of serotonin on behavior to exploring the effects of various drugs on the central nervous system.

Scientific Research Applications

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on behavior, including its role in regulating mood, appetite, and sleep. It has also been used to explore the effects of various drugs on the central nervous system, including their ability to modulate the release of serotonin and other neurotransmitters. In addition, this compound 99 has been used to study the effects of various drugs on the cardiovascular system, including their ability to modulate heart rate and blood pressure.

Mechanism of Action

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 works by binding to serotonin receptors in the brain, resulting in the release of serotonin and other neurotransmitters. This binding is thought to be responsible for its effects on behavior, as well as its ability to modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound 99 has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, resulting in increased mood, appetite, and sleep. It has also been found to modulate the release of various neurotransmitters, including dopamine and norepinephrine, resulting in increased alertness and improved cognitive function. In addition, this compound 99 has been found to have anti-inflammatory effects, as well as anti-anxiety effects.

Advantages and Limitations for Lab Experiments

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on behavior and the central nervous system can be easily studied. However, there are some limitations to its use in laboratory experiments. This compound 99 is not approved for human use, and its effects on humans are not well understood. In addition, it is not stable in the presence of light or air, so it must be stored in a dark, air-tight container.

Future Directions

There are a variety of potential future directions for research on N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99. These include further study of its effects on behavior and the central nervous system, as well as its potential use in the treatment of various neurological disorders. In addition, further research could be conducted on its potential use in the treatment of cardiovascular diseases, as well as its potential use in the treatment of inflammation and anxiety. Finally, further research could be conducted on its potential use in the development of new drugs, as well as its potential use in the development of new diagnostic tools.

Synthesis Methods

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 is synthesized from a variety of starting materials, including 2-bromo-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide and this compound. The synthesis procedure involves a series of steps, including the reaction of the starting material with an acid, followed by a reaction with a base, and finally a reaction with a reducing agent.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14(24)23-12-11-15-7-10-18(13-19(15)23)22-20(25)16-5-8-17(9-6-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXWWHUWPQWQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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